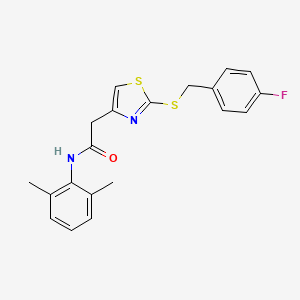

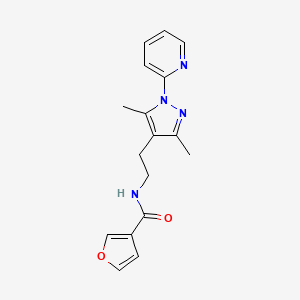

![molecular formula C23H26N2O4 B2466068 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1903843-70-8](/img/structure/B2466068.png)

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

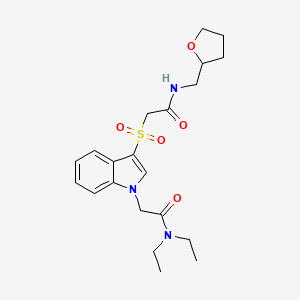

The compound contains a benzo[f][1,4]oxazepin-4(5H)-yl group, which is a type of benzoxazepine. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen and one nitrogen atom). The compound also contains a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . Tetrahydropyrans can be synthesized through various methods, including cyclization reactions .Scientific Research Applications

Antibacterial Agents and Carbonic Anhydrase Inhibitors

Studies have synthesized and evaluated novel compounds, including oxazepine derivatives, for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as therapeutic agents (Palkar et al., 2017). Another study introduced a class of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, relevant for therapeutic applications (Sapegin et al., 2018).

Synthesis of Heterocyclic Compounds

Research on the synthesis of carboxamide-containing oxepines and pyrans has expanded the scope of carbonyl-yne reactions, contributing to the preparation of compounds occupying a unique chemical space. This diversification highlights the potential for discovering novel bioactive molecules (Mao et al., 2008). Additionally, studies have developed methodologies for preparing heterocyclic compounds, such as oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole, further emphasizing the versatility of these compounds in drug discovery (Adnan et al., 2014).

Antimycobacterial and Anticancer Properties

Research has also focused on designing and synthesizing compounds with potential antimycobacterial and anticancer activities. For instance, thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity in vitro (Jeankumar et al., 2013). Another study synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, indicating their potential as dual-functional therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzoxazepine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Benzoxazepine derivatives have been found to have various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c26-21-17-29-20-9-5-4-6-18(20)16-25(21)13-12-24-22(27)23(10-14-28-15-11-23)19-7-2-1-3-8-19/h1-9H,10-17H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFJKLOOSVEQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CC4=CC=CC=C4OCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-(2-chloro-6-fluorophenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2465992.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2465999.png)

![N-(4-bromophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2466004.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2466005.png)